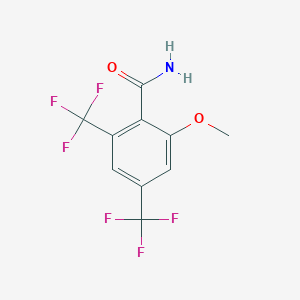

2-Methoxy-4,6-bis(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-4,6-bis(trifluoromethyl)benzamide (also known as MTB) is a small molecule that has been widely studied in the scientific community. It is a compound with a wide range of applications in research, ranging from its use in laboratory experiments to its potential therapeutic applications.

科学的研究の応用

Organic Synthesis and Chemical Reactions

- A study explored the synthesis of Z-unsaturated N-methoxy-N-methylamides using a bis(trifluoroethyl)phosphonate, demonstrating a method for producing amides from aldehydes with good yields (Fortin, Dupont, & Deslongchamps, 2002).

- Another investigation detailed the synthesis and antimicrobial activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole compounds, showcasing the potential of these derivatives in creating new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Material Science

- Research on new sulfonated thin-film composite nanofiltration membranes for dye treatment demonstrated the importance of introducing sulfonated aromatic diamine monomers to improve water flux without compromising dye rejection, highlighting the role of chemical modification in membrane performance (Liu et al., 2012).

- A study on the synthesis of ferrocene-terminated hyperbranched polyimide for memory devices revealed the potential of incorporating metal complexes into polymeric materials to enhance their electrical properties and stability, indicating a promising approach for developing advanced memory devices (Tan et al., 2017).

Biological Studies

- An experimental and computational study on N-arylbenzamides as antioxidants demonstrated that certain derivatives exhibit improved antioxidative properties compared to standard molecules, suggesting a new avenue for the development of antioxidant agents (Perin et al., 2018).

- The identification of new small-molecule inducers of estrogen-related receptor α (ERRα) degradation based on the proteolysis targeting chimera (PROTAC) concept presented a novel approach to modulate ERRα levels, offering a potential strategy for therapeutic intervention in diseases regulated by ERRα (Peng et al., 2019).

作用機序

Target of Action

Compounds with trifluoromethyl groups have been associated with thecalcitonin gene-related peptide (CGRP) receptor , which plays a significant role in pain transmission .

Mode of Action

It’s known that trifluoromethyl compounds can act asantagonists to the CGRP receptor, potentially inhibiting the transmission of pain signals .

Biochemical Pathways

The inhibition of the cgrp receptor can affect pain signaling pathways .

Pharmacokinetics

The trifluoromethyl group is known to influence thelipophilicity of compounds, which can impact their bioavailability .

Result of Action

The potential inhibition of the cgrp receptor could result in thereduction of pain signals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The electronegativity , size, electrostatic interactions, and lipophilicity of the trifluoromethyl group are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

特性

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYULHHERVJIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。